molecular formula C22H18Cl2FNO3 B156107 Cyfluthrin CAS No. 68359-37-5

Cyfluthrin

Cat. No.: B156107
CAS No.: 68359-37-5
M. Wt: 434.3 g/mol
InChI Key: QQODLKZGRKWIFG-UHFFFAOYSA-N
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Description

Cyfluthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential settings to control pests. It is a complex organic compound and is sold commercially as a mixture of isomers. This compound is highly toxic to fish and invertebrates but is far less toxic to humans . It acts as a stomach poison and through contact, causing constant muscle spasms in insects, eventually leading to paralysis or starvation .

Mechanism of Action

Target of Action

Cyfluthrin, a member of the pyrethroid family of insecticides, primarily targets the nervous system of insects . It is used to control a variety of pests, including ants, silverfish, cockroaches, termites, weevils, fleas, mosquitoes, and flies .

Mode of Action

this compound acts as a stomach poison and through contact with the insect . It operates by attacking the nerves, causing constant muscle spasms . This leads to paralysis or starvation of the insect . It is less toxic to people and mammals because they break it down faster than insects .

Biochemical Pathways

this compound affects a number of biochemical pathways. It has been found to upregulate certain targets of the interferon-γ and insulin-signaling pathways . It also increases the protein levels of activated extracellular signal–regulated kinase 1/2, a key component of insulin signaling; interleukin 6, a key inflammatory mediator; and glial fibrillary acidic protein, a marker of inflammatory astrocyte activation . These results suggest that inflammatory activation of astrocytes might be an important mechanism underlying the neurotoxicity of this compound .

Pharmacokinetics

In humans, this compound is deactivated by enzymatic hydrolysis to several carboxylic acid metabolites . The urinary excretion half-lives of these metabolites are in a range of 5–7 hours . Worker exposure to the chemical can be monitored by measurement of the urinary metabolites, while severe overdosage may be confirmed by quantification of this compound in blood or plasma .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to cause nerve injury, resulting in symptoms such as deficits in learning and memory ability, spatial exploration, and autonomic motor function . Moreover, it has been found that medium- and high-dose this compound exposure could cause an abnormal release of the neurotransmitter Glu .

Action Environment

this compound is moderately persistent in soils and is broken down by water or sunlight . The breakdown of this compound occurs faster in soil with high organic content, and in soil without oxygen and high clay content . The half-life of this compound is approximately 34 days in soil without oxygen . These environmental factors significantly influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Cyfluthrin interacts with various biomolecules. A high-efficiency pyrethroid-degrading bacterium, Photobacterium ganghwense strain 6046 (PGS6046), was first isolated from an offshore seawater environment . The metabolic profile of PGS6046 was associated with the culture medium, the presence of this compound, and culture time .

Cellular Effects

This compound exerts as great as, or greater toxic effects on the growth, survival, and proper functioning of human astrocytes . It affects the expression of a subset of genes with diverse functions in primary human astrocytes .

Molecular Mechanism

This compound and chlorpyrifos upregulate certain targets of the interferon-γ and insulin-signaling pathways . They increase the protein levels of activated extracellular signal–regulated kinase 1/2, a key component of insulin signaling; interleukin 6, a key inflammatory mediator; and glial fibrillary acidic protein, a marker of inflammatory astrocyte activation .

Temporal Effects in Laboratory Settings

The effects of this compound on PGS6046 metabolism varied based on the culture medium, whereas the cyanoalanine levels increased under both culture conditions . Culture time significantly affected the metabolism of amino acids and carbohydrates in PGS6046 .

Metabolic Pathways

This compound is involved in various metabolic pathways. The growth rates of the PGS6046 cultivated in nourishing media were much higher than those cultivated in seawater, regardless of the presence of this compound .

Preparation Methods

Cyfluthrin is synthesized through a series of chemical reactions involving the formation of its key intermediate, cyano(4-fluoro-3-phenoxyphenyl)methyl. The synthetic route typically involves the reaction of 4-fluoro-3-phenoxybenzaldehyde with malononitrile to form the intermediate, which is then reacted with 2,2-dichlorovinyl-2,2-dimethylcyclopropanecarboxylate under specific conditions . Industrial production methods involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield.

Chemical Reactions Analysis

Cyfluthrin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Cyfluthrin has a wide range of scientific research applications:

Comparison with Similar Compounds

Cyfluthrin is often compared with other pyrethroid insecticides such as:

Properties

IUPAC Name

[cyano-(4-fluoro-3-phenoxyphenyl)methyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
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InChI

InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3
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InChI Key

QQODLKZGRKWIFG-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C
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Molecular Formula

C22H18Cl2FNO3
Record name CYFLUTHRIN
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DSSTOX Substance ID

DTXSID5035957
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Molecular Weight

434.3 g/mol
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Physical Description

Cyfluthrin appears as a viscous amber partly crystalline oil. Used as an insecticide., Yellowish-brown liquid or colorless solid; [HSDB] Brown solid; [MSDSonline], BROWN CRYSTALS WITH CHARACTERISTIC ODOUR.
Record name CYFLUTHRIN
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Solubility

>1000 g/L dichloromethane, In water, 3.0X10-3 mg/L at 20 °C, Solubility in water, mg/l at 20 °C: 0.003
Record name CYFLUTHRIN
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Density

1.34 g/cu cm at 22 °C, Density (at 20 °C): 1.27 g/cm³
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Vapor Pressure

1.50X10-10 mm Hg at 20 °C, negligible
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Mechanism of Action

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the central nervous system have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, and most neurotransmitter release is secondary to increased sodium entry. /Pyrethroids/, ... Type II pyrethroids are a group of insecticides largely used in agriculture and public health. The nervous system is the main target for pyrethroids in insects and mammals. One notable form of toxicity associated with over exposure has been a facial cutaneous paraesthesia and irritation-related respiration symptoms including behavioral excitation mainly observed in workers spraying pyrethroids or in occupational settings. In acutely exposed rats, type II pyrethroids produce a severe syndrome characterized by salivation and choreoathetosis. Because many of the acute functional effects of type II pyrethoids can be associated with the neurotoxic effect on 5-hydroxytryptamine (5-HT) neurones, the objective of the present study was to examine whether deltamethrin, cyfluthrin and lambda-cyhalothrin administration results in changes of 5-HT content in rat brain. ... Rats were injected with either corn oil or pyrethroids (deltamethrin, 20 mg/kg per day, ip, for 6 days; cyfluthrin, 14 mg/kg per day, ip, for 6 days; lambda-cyhalothrin, 8 mg/kg per day, ip, for 6 days). The frontal cortex, hippocampus, midbrain and striatum were removed at 24 hours post treatment and were analysed for content of 5-HT and 5-HIAA using a HPLC method with electrochemical detection. ... A serotonin depleting effect was produced by these type II pyrethroids. The concentration of 5-HT and its metabolite 5-HIAA decreased in the brain regions from pyrethroid treated animals. Pyrethroids accelerated the turnover of 5-HT in midbrain and striatum areas. It is concluded that pyrethroids affect serotonin neurotransmission., ... Since the type II pyrethroids deltamethrin and cypermethrin, but not the type I pyrethroid cismethrin act on chloride channels, this could contribute to the bimodal nature of pyrethroid poisoning syndromes. ... Excised inside-out membrane patches from differentiated mouse neuroblastoma cells were used, and mean channel open probabilities calculated. For single dosing at 10 uM, bioallethrin, beta-cyfluthrin, cypermethrin, deltamethrin, and fenpropathrin were all found to significantly decrease open channel probability (p < 0.05). Bifenthrin, bioresmethrin, cispermethrin, cisresmethrin, cyfluthrin isomers 2 and 4, lambda-cyhalothrin, esfenvalerate, and tefluthrin, did not significantly alter open channel probability (p > 0.05). Since the type II pyrethroids, esfenvalerate, and lambda-cyhalothrin were ineffective, /one/ must conclude that actions at the chloride ion channel target cannot in themselves account for the differences between the two types of poisoning syndrome. Sequential dosing with type II pyrethroids caused no further chloride ion channel closure. The type I pyrethroid cisresmethrin did however prevent a subsequent effect by the mixed type pyrethroid fenpropathrin. In contrast, the type I pyrethroid cispermethrin did not prevent a subsequent effect due to the type II pyrethroid deltamethrin. The difference in effect may be the result of differences in potency, as deltamethrin had a greater effect than fenpropathrin. It therefore appears clear that in some combinations the type I and type II pyrethroids can compete and may bind to the same chloride channel target site., For more Mechanism of Action (Complete) data for CYFLUTHRIN (7 total), please visit the HSDB record page.
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Color/Form

Yellowish-brown oil, Colorless crystals

CAS No.

68359-37-5
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Melting Point

60 °C, Crystals from m-hexane; mp: 68-69 °C; specific optical rotation: -2.1 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3S)(alpha S)-cyfluthrin/, Crystals; mp: 50-52 °C; specific optical rotation: +24.5 deg at 20 °C/D (concentration by volume= 1.0 g in 100 ml chloroform) /(1R)(3R)(alpha S)- Cyfluthrin/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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